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Compound of Interest

Compound Name: Tie2 kinase inhibitor 2

Cat. No.: B593661

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of Tie2 kinase inhibitor 2, also identified as compound 7. This small

molecule inhibitor has demonstrated potential in the modulation of angiogenesis, a critical

process in both normal physiological functions and pathological conditions such as cancer and

retinal diseases.

Introduction to Tie2 Kinase and Angiogenesis
The angiopoietin-Tie2 signaling pathway is a crucial regulator of vascular development,

maturation, and stability. The Tie2 receptor, a tyrosine kinase predominantly expressed on

endothelial cells, and its ligands, the angiopoietins (Ang1 and Ang2), play a pivotal role in

angiogenesis. Dysregulation of this pathway is implicated in various diseases characterized by

abnormal blood vessel growth. Consequently, the development of small molecule inhibitors

targeting Tie2 kinase has emerged as a promising therapeutic strategy.
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Tie2 kinase inhibitor 2 was identified through screening efforts aimed at discovering potent

and selective inhibitors of the Tie2 kinase. The compound, chemically known as 5-[4-[[[2-

[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl][(4-methylphenoxy)carbonyl]amino]methyl]phenyl]-3-

pyridinecarboxylic acid, emerged as a lead candidate due to its inhibitory activity against Tie2.

Quantitative Biological Data
The following tables summarize the key quantitative data for Tie2 kinase inhibitor 2, providing

a basis for comparison and further development.

Table 1: In Vitro Inhibitory Activity

Parameter Value Reference

IC50 (Tie2 Kinase) 1 µM [1]

Ki (Tie2 Kinase) 1.3 µM [2]

Table 2: In Vivo Efficacy in a Rat Model of Matrigel-Induced Choroidal Neovascularization

Endpoint Result Reference

Aberrant Vessel Growth Significantly diminished [2]

Further quantitative dose-response data from in vivo studies are not publicly available at this

time.

Table 3: Physicochemical Properties

Property Value

CAS Number 1020412-97-8

Molecular Formula C31H35N3O5

Molecular Weight 529.6 g/mol
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Pharmacokinetic data such as oral bioavailability, half-life, and clearance are not publicly

available at this time.

Synthesis of Tie2 Kinase Inhibitor 2
A detailed, step-by-step synthesis protocol for Tie2 kinase inhibitor 2 is not publicly available

in the reviewed literature. However, based on the chemical structure, a plausible synthetic

route would involve the coupling of three key fragments: a substituted nicotinic acid core, a

linker containing a carbamate group, and an N-acylated amino acid derivative. The general

steps would likely include:

Synthesis of the Nicotinic Acid Core: Preparation of a 5-substituted nicotinic acid derivative,

likely involving palladium-catalyzed cross-coupling reactions to introduce the phenyl group at

the 5-position.

Synthesis of the Amino Acid Fragment: Preparation of (S)-2-amino-N-(1-

cyclohexylethyl)acetamide from the corresponding amino acid and amine.

Assembly of the Final Compound: A multi-step process involving the coupling of the nicotinic

acid core to a linker, followed by reaction with the amino acid fragment to form the final

carbamate and amide linkages.

Due to the lack of a specific published protocol, researchers would need to devise a synthetic

strategy based on standard organic chemistry methodologies for the formation of amides,

carbamates, and C-C bonds.

Experimental Protocols
Detailed methodologies for the key experiments used to characterize Tie2 kinase inhibitor 2
are provided below.

Tie2 Kinase Inhibition Assay
This biochemical assay is designed to measure the ability of a compound to inhibit the

enzymatic activity of the Tie2 kinase.

Materials:
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Recombinant human Tie2 kinase

ATP (Adenosine triphosphate)

Poly(Glu, Tyr) 4:1 substrate

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system

Test compound (Tie2 kinase inhibitor 2)

384-well plates

Plate reader capable of luminescence detection

Protocol:

Prepare a serial dilution of Tie2 kinase inhibitor 2 in DMSO.

In a 384-well plate, add the assay buffer, the substrate, and the diluted inhibitor.

Add the recombinant Tie2 kinase to initiate the reaction.

Add ATP to start the phosphorylation reaction.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescent ADP

detection reagent according to the manufacturer's protocol.

The luminescence signal is inversely proportional to the kinase activity.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Tube Formation Assay
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This cellular assay assesses the effect of the inhibitor on the ability of endothelial cells to form

capillary-like structures, a key step in angiogenesis.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium

Matrigel® Basement Membrane Matrix

96-well plates

Test compound (Tie2 kinase inhibitor 2)

Calcein AM (for visualization)

Inverted fluorescence microscope with a camera

Protocol:

Thaw Matrigel® on ice overnight at 4°C.

Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to

solidify at 37°C for 30-60 minutes.

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various

concentrations of Tie2 kinase inhibitor 2 or vehicle control (DMSO).

Seed the HUVECs onto the Matrigel®-coated wells.

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

After incubation, carefully remove the medium and stain the cells with Calcein AM.

Visualize and capture images of the tube-like structures using an inverted fluorescence

microscope.
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Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using image analysis software.

Rat Model of Matrigel-Induced Choroidal
Neovascularization
This in vivo assay evaluates the efficacy of the inhibitor in a model of pathological angiogenesis

in the eye.

Materials:

Sprague-Dawley rats

Matrigel® Basement Membrane Matrix (growth factor reduced)

Surgical microscope

33-gauge subretinal injection needle

Test compound (Tie2 kinase inhibitor 2) formulated for in vivo administration

Fluorescein angiography system or high-resolution imaging system

Histological processing reagents

Protocol:

Anesthetize the rats according to approved animal care and use protocols.

Under a surgical microscope, create a small scleral incision to access the subretinal space.

Inject a small volume of Matrigel® into the subretinal space to induce choroidal

neovascularization (CNV).

Administer Tie2 kinase inhibitor 2 systemically (e.g., intraperitoneally or orally) or locally

(e.g., intravitreally) at various doses, starting at a predetermined time point post-Matrigel

injection. A control group should receive the vehicle.
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At the end of the treatment period (e.g., 7-14 days), evaluate the extent of CNV. This can be

done by:

Fluorescein Angiography: Injecting fluorescein dye intravenously and imaging the leakage

from the neovessels in the retina.

Histology: Enucleating the eyes, preparing retinal flat mounts or cross-sections, and

staining for vascular markers (e.g., isolectin B4) to visualize and quantify the CNV area.

Compare the CNV area in the treated groups to the control group to determine the efficacy of

the inhibitor.

Signaling Pathways and Experimental Workflows
Visual representations of the Tie2 signaling pathway and the experimental workflow for inhibitor

characterization are provided below using Graphviz.
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Tie2 Signaling Pathway in Angiogenesis

Ligands

Receptor

Downstream Signaling

Cellular Response

Angiopoietin-1

Tie2 Receptor

Agonist

Angiopoietin-2

Antagonist

PI3K/Akt Pathway MAPK/ERK Pathway

Vascular Permeability

Decreases

Vascular Stability

Increases

Endothelial Cell
Survival & Proliferation Migration

Click to download full resolution via product page

Caption: Tie2 signaling pathway in angiogenesis.
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Workflow for Tie2 Kinase Inhibitor Characterization
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Caption: Experimental workflow for inhibitor screening.

Conclusion
Tie2 kinase inhibitor 2 (compound 7) has been identified as a selective inhibitor of the Tie2

kinase with demonstrated activity in both in vitro and in vivo models of angiogenesis. While the
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publicly available data on its synthesis and comprehensive quantitative properties are limited,

the provided experimental protocols and background information serve as a valuable resource

for researchers in the field of angiogenesis and drug discovery. Further investigation into the

synthesis, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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